
(4-Bromo-6-chloropyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-6-chloropyridin-3-yl)methanamine is a heterocyclic organic compound that features a pyridine ring substituted with bromine and chlorine atoms at positions 4 and 6, respectively, and a methanamine group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-6-chloropyridin-3-yl)methanamine typically involves the halogenation of pyridine derivatives followed by amination
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:
- Bromination of 6-chloropyridine using bromine or a brominating agent.
- Amination using methanamine under suitable conditions to introduce the methanamine group.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyridines with different functional groups replacing the halogens.
- Oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
(4-Bromo-6-chloropyridin-3-yl)methanamine is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: As a precursor in the manufacture of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Bromo-6-chloropyridin-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target and the binding affinity of the compound.
Comparación Con Compuestos Similares
- (4-Bromo-6-chloropyridin-2-yl)methanamine
- (6-Chloropyridin-3-yl)methanamine
- (6-Bromopyridin-3-yl)methanamine
Comparison: (4-Bromo-6-chloropyridin-3-yl)methanamine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different chemical behavior and biological activity, making it a valuable tool in research and industrial applications.
Propiedades
Fórmula molecular |
C6H6BrClN2 |
|---|---|
Peso molecular |
221.48 g/mol |
Nombre IUPAC |
(4-bromo-6-chloropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6BrClN2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H,2,9H2 |
Clave InChI |
NPSOOBHMMLDIKB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Cl)CN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


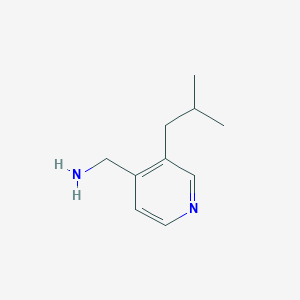
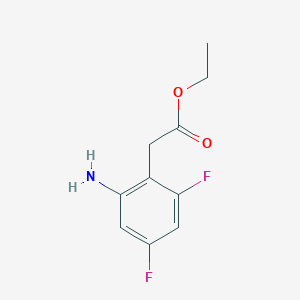




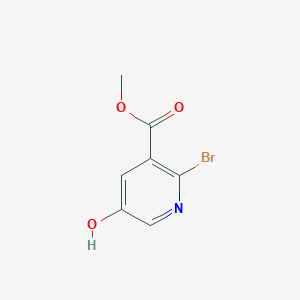


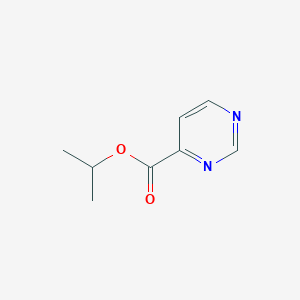
![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)
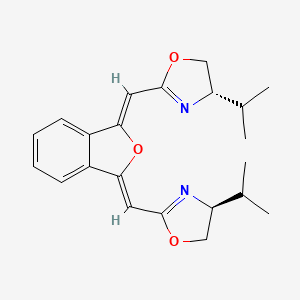

![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)
